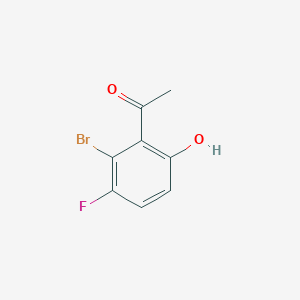

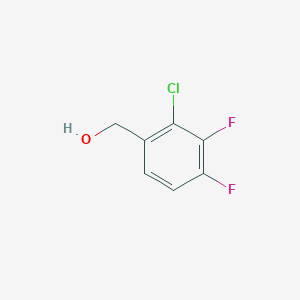

2-Chloro-3,4-difluorobenzyl alcohol

Vue d'ensemble

Description

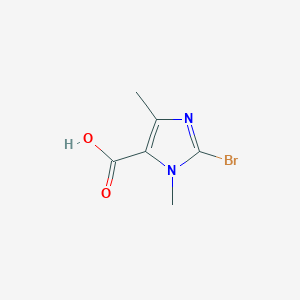

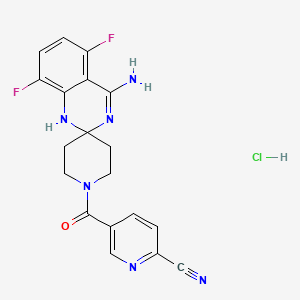

“2-Chloro-3,4-difluorobenzyl alcohol” is a chemical compound. It is an organic compound in which a hydrogen atom of an aliphatic carbon is replaced with a hydroxyl group . The structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .

Synthesis Analysis

The synthesis of “this compound” could potentially involve the use of benzene and its derivatives. Benzene, an organic aromatic compound, has a structure that allows it and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .Molecular Structure Analysis

The molecular formula of “this compound” is C7H6F2O . It consists of two parts; one containing the alkyl group and the other containing functional group hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are mainly due to the presence of the hydroxyl group . Alcohols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules . The solubility of alcohol in water is governed by the hydroxyl group present .Applications De Recherche Scientifique

Rotational Spectroscopy and Atropisomerism

The study of 2-Chloro-3,4-difluorobenzyl alcohol and related derivatives has provided significant insights into their structural characteristics and dynamics. For instance, research on the rotational spectra of 3,4-difluorobenzyl alcohol revealed the effects of ring fluorination on its transient atropisomerism, indicating a specific orientation of the hydroxyl group and a tunneling motion of the CH2OH group, which connects two equivalent minima across the aromatic ring. This phenomenon highlights the compound's unique stereochemical behavior and its potential applications in understanding molecular dynamics and interactions (Evangelisti et al., 2013).

Photocatalytic Oxidation

The photocatalytic properties of titanium dioxide (TiO2) have been explored using benzyl alcohol derivatives, including this compound, for the selective oxidation of these alcohols into their corresponding aldehydes under visible light irradiation. This research underscores the potential of using this compound in green chemistry applications, particularly in the development of efficient photocatalytic systems for organic synthesis and environmental remediation (Higashimoto et al., 2009).

Biocatalytic Preparation and Asymmetric Catalysis

Biocatalysis offers a sustainable alternative for producing chiral intermediates and compounds. Research involving the bioreduction of ketones to produce optically active alcohols, such as derivatives of this compound, has demonstrated the potential of these compounds in asymmetric catalysis. These optically active alcohols can serve as crucial intermediates in synthesizing various pharmaceutical and fine chemical products, highlighting the compound's role in facilitating enantioselective synthesis (Busto et al., 2006).

Enzymatic Synthesis of Chiral Intermediates

The enzymatic process development for synthesizing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol demonstrates the high efficiency and environmental sustainability of using biocatalysts. This process highlights the compound's significance as a chiral intermediate for pharmaceutical applications, particularly in synthesizing Ticagrelor, a medication used for treating acute coronary syndromes. The high yield, enantiomeric excess, and simple extraction process underscore the potential of this compound derivatives in industrial biotechnology (Guo et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

(2-chloro-3,4-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASVYDIBDJYTMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)

![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B3110097.png)